

# simultaneous determination of heavy metals with mercury oxalate electrodes

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## Compound Focus: Dimercury(I) oxalate

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## Modern Protocol for Simultaneous Heavy Metal Detection

This protocol outlines the methodology for the simultaneous detection of Cadmium ( $\text{Cd}^{2+}$ ), Lead ( $\text{Pb}^{2+}$ ), and Copper ( $\text{Cu}^{2+}$ ) using an *in-situ* bismuth-film modified glassy carbon electrode (BiF-GCE). The method is based on Square Wave Anodic Stripping Voltammetry (SWASV), a highly sensitive technique for trace metal analysis [1] [2] [3].

### Principle of the Method

The assay involves a two-step process:

- **Pre-concentration / Electro-deposition:** The working electrode, held at a negative potential, reduces target metal ions ( $\text{Mn}^+$ ) in the sample to their zero-valent state ( $\text{M}^0$ ), forming an amalgam with the bismuth film.
- **Stripping / Analysis:** The potential is swept positively, oxidizing the deposited metals ( $\text{M}^0 \rightarrow \text{Mn}^+$ ) back into solution. The resulting current peaks are measured, where the peak potential identifies the metal, and the peak current is proportional to its concentration [4] [3].

### Materials and Equipment

Category	Item / Specification
Electrochemical Instrument	Potentiostat/Galvanostat with SWASV capability

| **Electrode System** | **Working Electrode:** Glassy Carbon Electrode (GCE, 3 mm diameter) **Reference Electrode:** Ag/AgCl (3 M KCl) **Counter Electrode:** Platinum wire | | **Chemicals & Reagents** | - Standard solutions of  $\text{Cd}^{2+}$ ,  $\text{Pb}^{2+}$ ,  $\text{Cu}^{2+}$  (1000 mg/L)

- Bismuth standard solution (e.g.,  $\text{Bi}(\text{NO}_3)_3$  in 0.5 M  $\text{HNO}_3$ )
- High-purity Acetate buffer (0.1 M, pH 4.5)
- High-purity Nitric Acid (for cleaning)
- Ultra-pure water (18.2  $\text{M}\Omega\text{-cm}$ ) | | **Labware & Consumables** | - Volumetric flasks and beakers
- Pipettes and micropipettes
- Purge gas (High-purity Nitrogen or Argon) |

## Detailed Experimental Procedure

### Step 1: Electrode Pretreatment and Cleaning

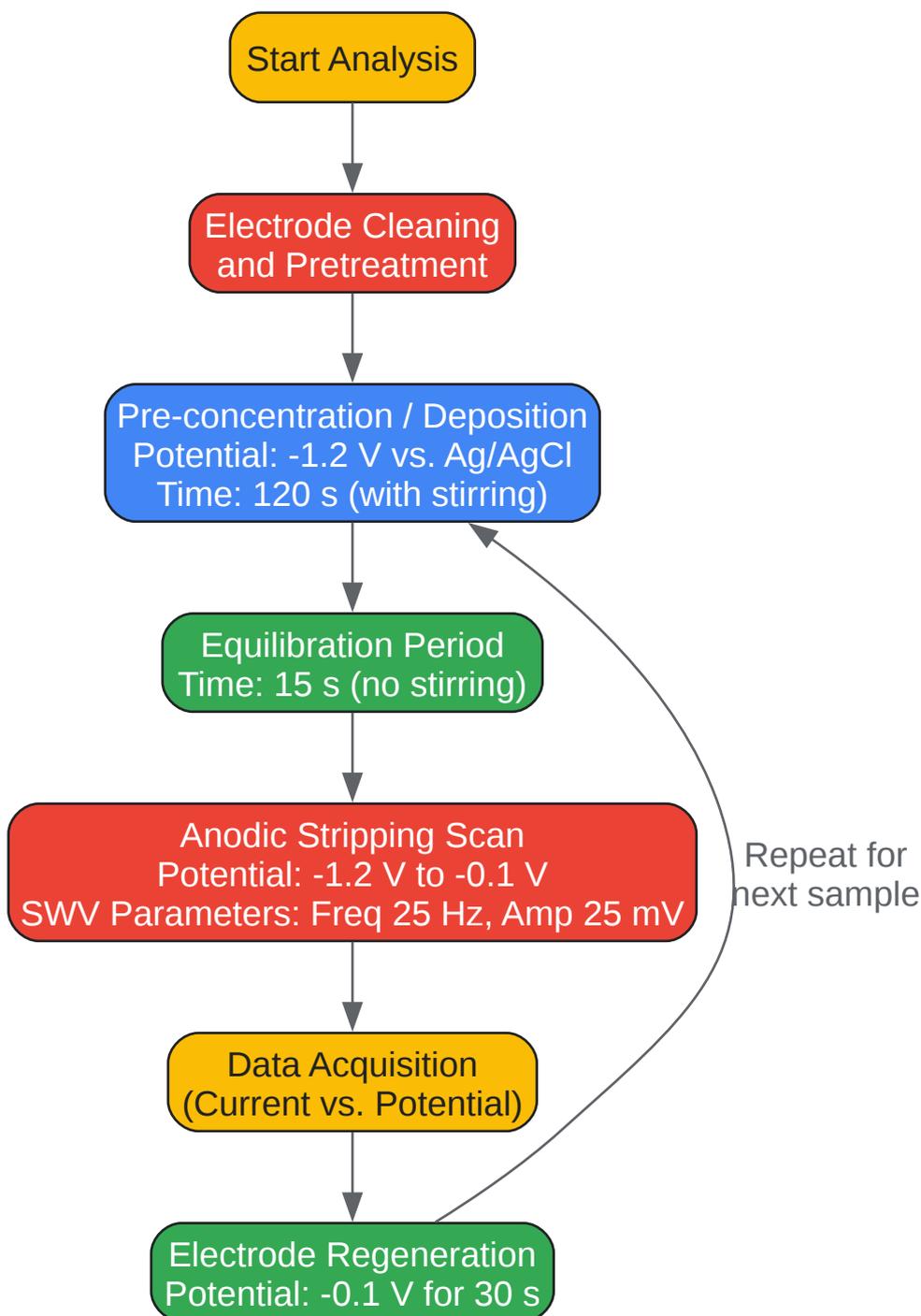
- Polish the Glassy Carbon Electrode (GCE) sequentially with 0.1  $\mu\text{m}$  and 0.05  $\mu\text{m}$  alumina slurry on a micro-cloth.
- Rinse thoroughly with ultra-pure water after each polishing step.
- Sonicate the electrode in ethanol and then ultra-pure water for 2 minutes each to remove any adsorbed alumina particles.
- Electrochemically clean the GCE by performing cyclic voltammetry (e.g., from -1.0 V to +1.0 V) in clean supporting electrolyte until a stable voltammogram is obtained [2].

### Step 2: Preparation of Solutions

- **Supporting Electrolyte / Deposition Solution:** Prepare 0.1 M acetate buffer (pH 4.5) and add  $\text{Bi}^{3+}$  to a final concentration of 400  $\mu\text{g/L}$ . This allows for the *in-situ* formation of the bismuth film during analysis.
- **Standard and Sample Solutions:** Spike the supporting electrolyte with known concentrations of the target heavy metal ions ( $\text{Cd}^{2+}$ ,  $\text{Pb}^{2+}$ ,  $\text{Cu}^{2+}$ ). For real samples (e.g., water), a simple filtration and acidification to pH  $\sim$ 2 may be required before dilution with the acetate buffer.

### Step 3: SWASV Measurement and Data Acquisition

The following workflow illustrates the key stages of the electrochemical analysis:



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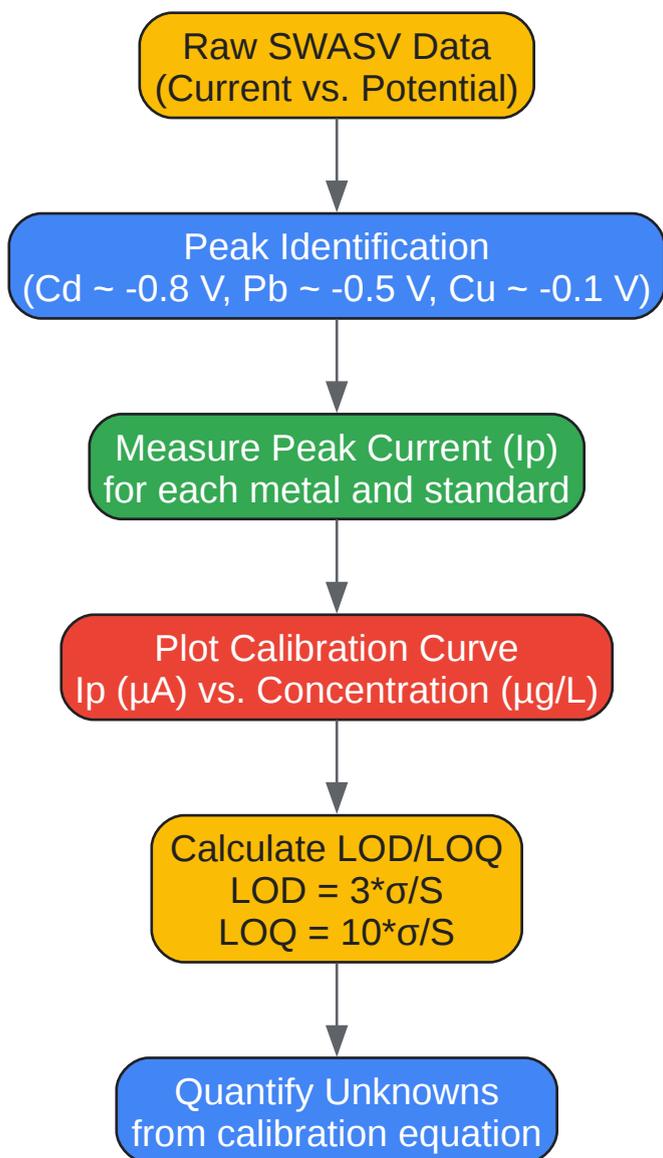
**Optimized SWASV Parameters:**

Parameter	Setting
Deposition Potential ( $E_{\text{dep}}$ )	-1.2 V
Deposition Time ( $t_{\text{dep}}$ )	120 s (with solution stirring)
Equilibration Time	15 s (no stirring)
Stripping Scan Range	-1.2 V to -0.1 V
Square Wave Frequency	25 Hz
Square Wave Amplitude	25 mV
Step Potential	5 mV

## Data Analysis and Validation

### 4.1. Calibration and Quantification

- Record stripping voltammograms for a series of standard solutions with known concentrations of each metal.
- Measure the peak current for each metal at each concentration.
- Construct a calibration curve by plotting peak current ( $\mu\text{A}$ ) vs. concentration ( $\mu\text{g/L}$ ). A typical calibration curve should demonstrate a strong linear relationship.



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#### 4.2. Key Analytical Performance Metrics

The table below summarizes typical validation parameters expected for this method [5] [2] [4]:

Performance Characteristic	Target	Typical Outcome for BiF-GCE
Linearity (R <sup>2</sup> )	> 0.995	> 0.998
Limit of Detection (LOD)	< 1.0 µg/L	Cd: ~0.1 µg/L, Pb: ~0.1 µg/L, Cu: ~0.2 µg/L

Performance Characteristic	Target	Typical Outcome for BiF-GCE
Repeatability (RSD, n=5)	< 5%	2-4%
Recovery (Spiked Samples)	90-110%	95-105%

#### Calculations:

- **Limit of Detection (LOD):**  $LOD = (3 \times \sigma) / S$ , where  $\sigma$  is the standard deviation of the blank response, and  $S$  is the slope of the calibration curve.
- **Limit of Quantification (LOQ):**  $LOQ = (10 \times \sigma) / S$  [5].

## Methodological Notes and Safety

- **Why Mercury is No Longer Recommended:** Mercury is highly toxic, and its use poses significant health and environmental risks. International regulations (e.g., the Minamata Convention) restrict its use and encourage the adoption of safer alternatives [2] [6].
- **Advantages of Bismuth Film Electrodes:** Bismuth is an environmentally friendly "green" element with low toxicity. Bismuth-film electrodes demonstrate comparable performance to mercury electrodes, with excellent sensitivity, well-defined and resolved peaks, and the ability to analyze in a wide potential window [2].
- **Interference and Matrix Effects:** Complex sample matrices (e.g., soil extracts, biological fluids) can interfere. The method of **Standard Addition** is highly recommended for analyzing such samples to account for matrix effects.
- **Safety:** Always consult the Safety Data Sheets (SDS) for all chemicals. Wear appropriate personal protective equipment (PPE) including a lab coat, safety glasses, and gloves. Acid digestion of samples should be performed in a fume hood.

## Comparison with Other Modern Sensor Platforms

The following table compares the BiF-GCE with other advanced sensor technologies documented in recent literature, providing a broader context for methodological selection [1] [4].

Sensor Platform	Modification / Key Feature	Target Metals	Reported LOD	Key Advantage
Bismuth-Film GCE (This Protocol)	<i>In-situ</i> BiF	Cd, Pb, Cu, Zn	< 0.5 µg/L	Established, robust, "green" alternative
Graphene-Based Sensor	AuNP/GR/L-cysteine composite	Cd, Pb	Sub-ppb level [1]	High surface area, synergistic effects
Transition Metal Oxide	Mo-doped WO <sub>3</sub> on Carbon Cloth	Cd, Pb, Cu, Hg	< 0.7 µg/L [4]	Pre-enrichment-free operation, portable
Laser-reduced GO (LRGO)	High surface conductivity	Various	Enhanced response [1]	Improved electron transfer, versatile

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